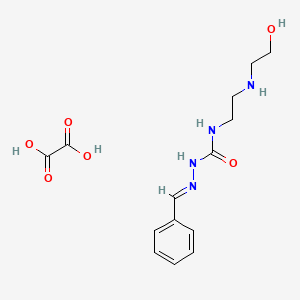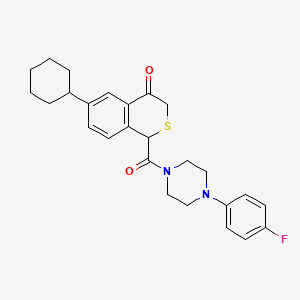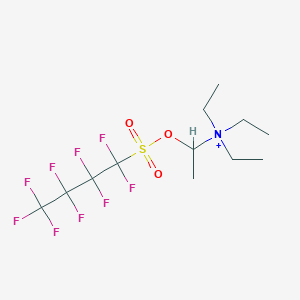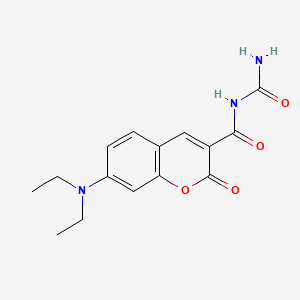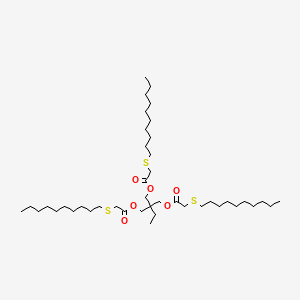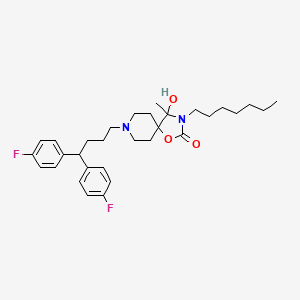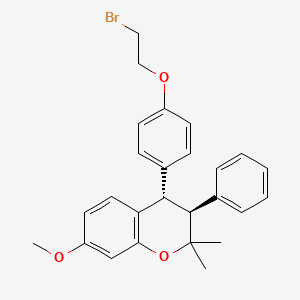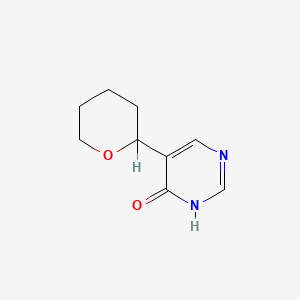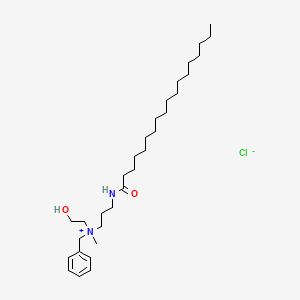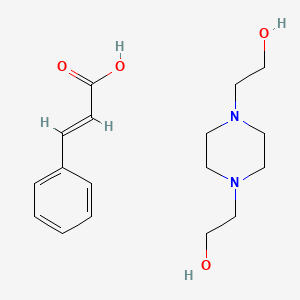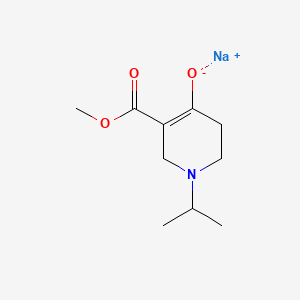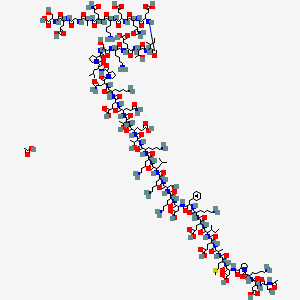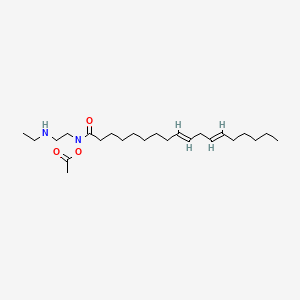
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the reaction of octadeca-9,12-dienoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes and proteins, leading to changes in cellular functions. Its hydrophilic and hydrophobic components allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)hexadecanamide
- Linoleoyl Ethanolamide
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is unique due to its specific structure, which includes both hydrophilic and hydrophobic components. This dual nature allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
Propiedades
Número CAS |
94139-11-4 |
|---|---|
Fórmula molecular |
C24H44N2O3 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
[2-(ethylamino)ethyl-[(9E,12E)-octadeca-9,12-dienoyl]amino] acetate |
InChI |
InChI=1S/C24H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h9-10,12-13,25H,4-8,11,14-22H2,1-3H3/b10-9+,13-12+ |
Clave InChI |
LNVRPBMYZQBPEZ-OKLKQMLOSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



